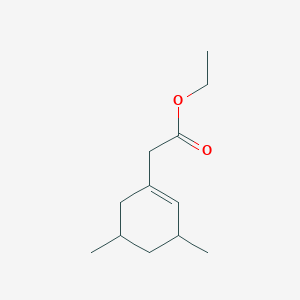
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. This compound is a derivative of cyclohexene, featuring ethyl and acetate functional groups attached to a dimethyl-substituted cyclohexene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be synthesized through various organic reactions. One common method involves the esterification of 3,5-dimethylcyclohex-1-en-1-ol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylcyclohex-1-en-1-one or 3,5-dimethylcyclohex-1-en-1-carboxylic acid.
Reduction: Formation of 3,5-dimethylcyclohex-1-en-1-yl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry to impart fruity notes to various products.
Mécanisme D'action
The mechanism of action of ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (3,5-dimethylcyclohex-1-en-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl cyclohexaneacetate: Lacks the dimethyl substitution, resulting in different chemical and physical properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
3,5-Dimethylcyclohex-1-en-1-yl acetate: Similar structure but without the ethyl group, affecting its volatility and odor profile.
These comparisons highlight the unique properties of this compound, such as its specific odor profile and reactivity, which make it valuable in various applications.
Propriétés
Numéro CAS |
87342-08-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 2-(3,5-dimethylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
Clé InChI |
FNTPDJFAUKUQIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(CC(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)


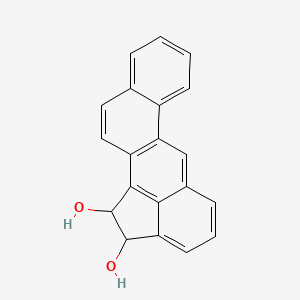
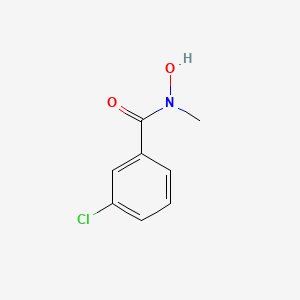
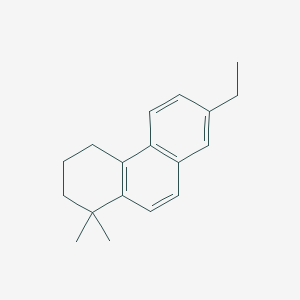
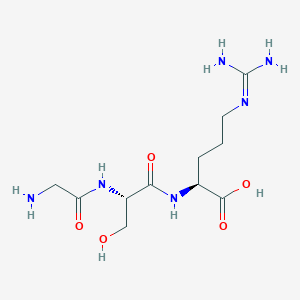

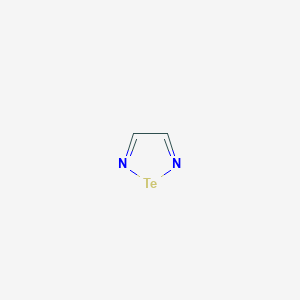
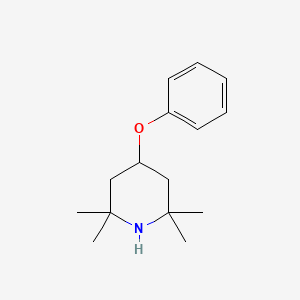
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
